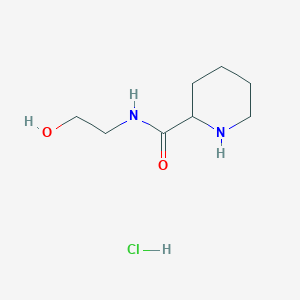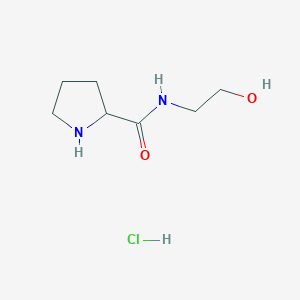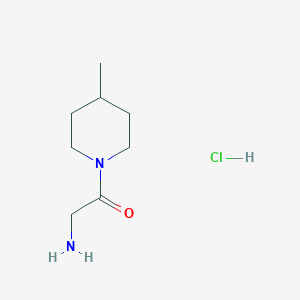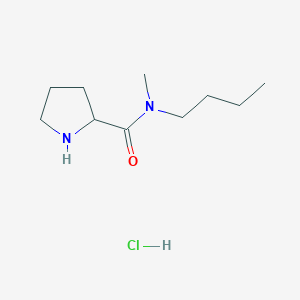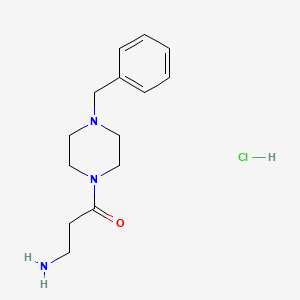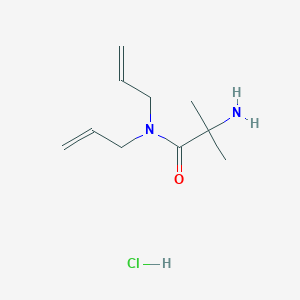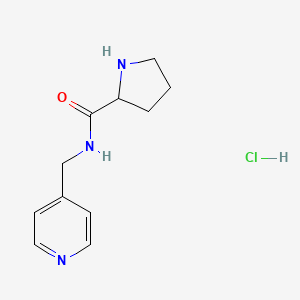
N-(4-Pyridinylmethyl)-2-pyrrolidinecarboxamide hydrochloride
説明
Synthesis Analysis
This would involve a detailed examination of the methods and steps used to synthesize the compound. It could include the types of reactions involved, the reagents and catalysts used, the conditions under which the synthesis is carried out, and the yield and purity of the final product.Molecular Structure Analysis
This would involve a study of the molecular structure of the compound, including its atomic composition, the arrangement of its atoms, and the types and strengths of the bonds between its atoms. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry might be used for this analysis.Chemical Reactions Analysis
This would involve a study of the chemical reactions that the compound can undergo. It could include the types of reactions, the conditions under which they occur, the products they produce, and the mechanisms by which they proceed.Physical And Chemical Properties Analysis
This would involve a study of the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, stability, reactivity, and spectroscopic properties.科学的研究の応用
Catalytic Applications
N-(4-Pyridinylmethyl)-2-pyrrolidinecarboxamide hydrochloride has been explored for its catalytic properties. For instance, a study by Liu et al. (2014) investigated 4-(N,N-Dimethylamino)pyridine hydrochloride (a related compound) as a recyclable catalyst for the acylation of inert alcohols and phenols. This research highlighted its potential in organic synthesis, particularly in forming N-acyl-4-(N',N'-dimethylamino)pyridine chloride, a critical intermediate in various chemical reactions (Liu, Ma, Liu, & Wang, 2014).
Synthesis of Antimicrobial Agents
The synthesis of novel compounds with antimicrobial properties often incorporates structures similar to N-(4-Pyridinylmethyl)-2-pyrrolidinecarboxamide hydrochloride. Zhuravel et al. (2005) synthesized various carboxamides, including pyridine-based structures, which demonstrated significant antibacterial and antifungal activities. This implies potential applications in developing new antimicrobial drugs (Zhuravel, Kovalenko, Ivachtchenko, Balakin, & Kazmirchuk, 2005).
Drug Development
In the field of medicinal chemistry, derivatives of N-(4-Pyridinylmethyl)-2-pyrrolidinecarboxamide hydrochloride are being investigated for their potential as therapeutic agents. A study by Wei et al. (2016) described a scalable process for synthesizing a novel Rho kinase inhibitor, which suggests its potential applications in treating central nervous system disorders (Wei, Chen, Yan, Li, Li, & Wang, 2016).
Exploration in Central Nervous System (CNS) Active Agents
Compounds structurally similar to N-(4-Pyridinylmethyl)-2-pyrrolidinecarboxamide hydrochloride have been explored for their CNS activity. Thomas et al. (2016) synthesized N′-[(1Z)-(substituted aromatic) methylidene] pyridine-4-carbohydrazides and evaluated their antidepressant and nootropic activities, highlighting the potential of pyridine-based structures in CNS drug development (Thomas, Nanda, Kothapalli, & Hamane, 2016).
Safety And Hazards
This would involve a study of the safety and hazards associated with the compound. It could include its toxicity, flammability, reactivity, and environmental impact, as well as appropriate handling, storage, and disposal procedures.
将来の方向性
This would involve a discussion of potential future research directions involving the compound. It could include potential applications, modifications, or investigations that could be pursued.
I hope this general information is helpful. If you have a specific question about a particular type of analysis, feel free to ask!
特性
IUPAC Name |
N-(pyridin-4-ylmethyl)pyrrolidine-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O.ClH/c15-11(10-2-1-5-13-10)14-8-9-3-6-12-7-4-9;/h3-4,6-7,10,13H,1-2,5,8H2,(H,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWMANVJXUJMOFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)NCC2=CC=NC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Pyridinylmethyl)-2-pyrrolidinecarboxamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-Piperidinyl(4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridin-3-yl)methanone hydrochloride](/img/structure/B1398379.png)
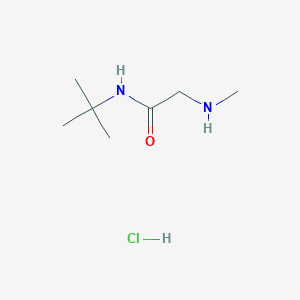
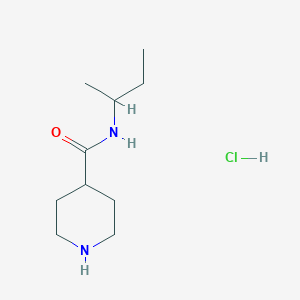
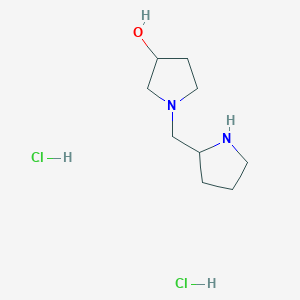
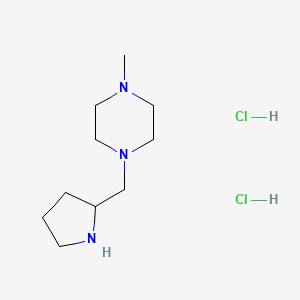
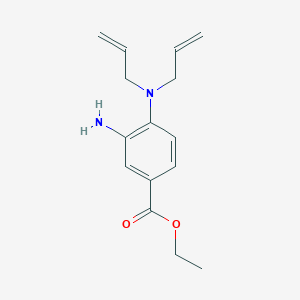
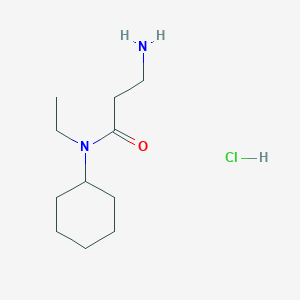
![Ethyl 3-amino-4-[(2-hydroxyethyl)amino]benzoate](/img/structure/B1398390.png)
